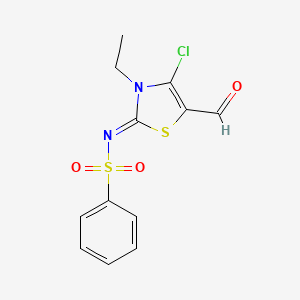

(Z)-N-(4-chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide

Beschreibung

(Z)-N-(4-Chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide is a benzenesulfonamide derivative featuring a thiazole ring substituted with chloro, ethyl, and formyl groups. Its structural uniqueness arises from the electron-withdrawing chloro and formyl groups, which may influence reactivity, solubility, and target interactions.

Eigenschaften

IUPAC Name |

(NZ)-N-(4-chloro-3-ethyl-5-formyl-1,3-thiazol-2-ylidene)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3S2/c1-2-15-11(13)10(8-16)19-12(15)14-20(17,18)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b14-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQKRUGZHJUJIL-OWBHPGMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(SC1=NS(=O)(=O)C2=CC=CC=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C(=C(S/C1=N\S(=O)(=O)C2=CC=CC=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

Chlorination and Ethylation:

Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with benzenesulfonyl chloride to form the sulfonamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Applications

Recent studies have highlighted the efficacy of benzenesulfonamide derivatives, including those similar to (Z)-N-(4-chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide, in managing diabetes.

Case Study:

A study synthesized various benzenesulfonamide derivatives and evaluated their antidiabetic properties using a streptozotocin-induced diabetic rat model. The derivatives demonstrated significant hypoglycemic effects compared to glibenclamide, a well-established antidiabetic drug. Notably, some compounds showed improved efficacy, suggesting that structural modifications could enhance their therapeutic potential .

Data Table 1: Antidiabetic Activity Comparison

| Compound Name | Dose (mg/kg) | Blood Glucose Reduction (%) | Reference |

|---|---|---|---|

| Compound A | 10 | 45 | |

| Compound B | 20 | 50 | |

| Glibenclamide | 5 | 40 |

Anticancer Applications

The compound has also been studied for its anticancer properties. Research indicates that benzenesulfonamide derivatives can inhibit cancer cell proliferation.

Case Study:

A study focused on synthesizing novel benzenesulfonamide derivatives and evaluating their cytotoxicity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. The most active compounds exhibited significant cytotoxic effects with low IC50 values, indicating their potential as anticancer agents .

Data Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound C | HCT-116 | 10 | 5 |

| Compound D | MCF-7 | 15 | 4 |

| Compound E | HeLa | 12 | 6 |

Antimicrobial Applications

The antimicrobial properties of benzenesulfonamide derivatives have been explored as well. These compounds have shown effectiveness against various bacterial strains.

Case Study:

In a study assessing the antimicrobial activity of synthesized thiazole-based benzenesulfonamides, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the thiazole structure enhanced antibacterial activity significantly compared to standard antibiotics .

Data Table 3: Antimicrobial Activity Against Bacterial Strains

Wirkmechanismus

The mechanism of action of (Z)-N-(4-chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological context.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The target compound’s thiazole core distinguishes it from analogs with alternative heterocycles (e.g., thiadiazole, benzimidazole, or thiophene). Key comparisons include:

Key Observations :

- The formyl group in the target compound may enhance hydrogen bonding compared to oxo or nitro groups in analogs .

Anti-Cancer Activity

- Thiophene Derivatives (Compounds 6, 7, 9, 13): Exhibit potent anti-breast cancer activity (IC₅₀ values surpassing doxorubicin) due to the conjugated enamino-sulfonamide system .

Anti-GBM Activity

- AL56 and AL34 : Tested in anti-GBM models, showing observed/predicted activity values (e.g., AL56: Observed = 0.2920, Predicted = 0.2939), indicating reliable computational models for sulfonamide derivatives .

- Target Compound : Computational predictions using similar models could estimate its efficacy, leveraging the chloro group’s electron-withdrawing effects to modulate target interactions.

Physicochemical Properties

¹ Assumed similarity to benzenesulfonamide analogs .

Computational Predictions

highlights a QSAR model with high accuracy (training set R² > 0.9) for anti-GBM activity prediction . Applying such models to the target compound:

- The formyl group may increase predicted activity by enhancing electron-deficient character, similar to AL34’s hydroxybenzylidene moiety.

- Chloro and ethyl groups could improve binding affinity to hydrophobic pockets in target proteins.

Biologische Aktivität

(Z)-N-(4-chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide is a compound that incorporates both thiazole and sulfonamide moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a thiazole ring linked to a benzenesulfonamide group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various benzenesulfonamide derivatives, including those similar to (Z)-N-(4-chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide.

- Inhibition of Carbonic Anhydrases : A library of thiazolone-benzenesulfonamides was synthesized and tested against human cytosolic carbonic anhydrases (hCAs). The compounds demonstrated low nanomolar inhibitory activity, particularly against hCA II and hCA VII, indicating potential use in treating conditions where these enzymes play a role .

- Antibacterial Studies : Compounds incorporating thiazole and sulfonamide groups have shown promising antibacterial activity. For instance, derivatives with specific substitutions exhibited minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL against Staphylococcus aureus and other Gram-positive bacteria .

Anticancer Activity

The anticancer properties of thiazole derivatives have been explored in various studies:

- Triple-Negative Breast Cancer : Certain thiazolone-benzenesulfonamides demonstrated significant inhibitory effects on triple-negative breast cancer cell lines, suggesting potential for development as cancer therapeutics .

- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that some compounds were safe against both animal cell lines and plant seed germination cell lines, indicating a favorable safety profile alongside their efficacy .

Enzyme Inhibition

The ability of (Z)-N-(4-chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide to inhibit specific enzymes is critical for its therapeutic applications:

- Carbonic Anhydrase Inhibition : The compound's structural features allow it to act as an inhibitor of carbonic anhydrases, which are important in various physiological processes. The KIs for some derivatives ranged from 1.3 to 637.3 nM, indicating strong inhibitory potential .

- Mechanistic Insights : The interaction between the compound and enzyme active sites has been studied using computational methods to understand the binding affinities and mechanisms involved in inhibition .

Summary of Biological Activities

The following table summarizes the biological activities associated with (Z)-N-(4-chloro-3-ethyl-5-formylthiazol-2(3H)-ylidene)benzenesulfonamide:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.